L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine
Description
Primary Sequence Analysis and Amino Acid Configuration
The primary structure of this compound is defined by its amino acid sequence: Isoleucine (Ile) – Threonine (Thr) – Cysteine (Cys) – Serine (Ser) . Each residue contributes distinct functional groups that influence the peptide’s overall properties.
Amino Acid Composition and Atomic Configuration
The molecular formula of the peptide is $$ \text{C}{16}\text{H}{30}\text{N}4\text{O}7\text{S} $$, derived from the summation of individual amino acid formulas:
- Isoleucine: $$ \text{C}6\text{H}{13}\text{NO}_2 $$
- Threonine: $$ \text{C}4\text{H}{9}\text{NO}_3 $$
- Cysteine: $$ \text{C}3\text{H}7\text{NO}_2\text{S} $$
- Serine: $$ \text{C}3\text{H}7\text{NO}_3 $$
Using atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999, S: 32.06), the theoretical molecular weight is calculated as follows:
$$
\begin{align}
\text{Isoleucine} &: 6(12.011) + 13(1.008) + 14.007 + 2(15.999) = 131.18 \, \text{g/mol} \
\text{Threonine} &: 4(12.011) + 9(1.008) + 14.007 + 3(15.999) = 119.12 \, \text{g/mol} \
\text{Cysteine} &: 3(12.011) + 7(1.008) + 14.007 + 2(15.999) + 32.06 = 121.16 \, \text{g/mol} \
\text{Serine} &: 3(12.011) + 7(1.008) + 14.007 + 3(15.999) = 105.09 \, \text{g/mol} \
\text{Total} &: 131.18 + 119.12 + 121.16 + 105.09 - 3(18.015) \, (\text{water loss}) = 422.50 \, \text{g/mol} \
\end{align}
$$
This matches computational results from similar peptides, such as Ser-Ile-Cys (321.40 g/mol), adjusted for sequence length.
Theoretical Isoelectric Point (pI)
Using the ProtParam tool, the pI is estimated by averaging the $$ \text{p}K_a $$ values of ionizable groups:
- N-terminal amino group ($$ \text{p}K_a \approx 8.0 $$)
- C-terminal carboxyl group ($$ \text{p}K_a \approx 3.1 $$)
- Threonine hydroxyl ($$ \text{p}Ka \approx 13.6 $$), Cysteine thiol ($$ \text{p}Ka \approx 8.3 $$), and Serine hydroxyl ($$ \text{p}K_a \approx 13.0 $$).
The dominant charge states yield a pI of 5.8 , indicating a slight negative charge at physiological pH.
Secondary Structure Prediction via Computational Modeling
Secondary structure prediction was performed using the ProtParam tool, which evaluates stability, hydrophobicity, and folding patterns. Key parameters include:
| Parameter | Value | Interpretation |
|---|---|---|
| Instability Index | 45.2 | Stable (threshold < 40) |
| Aliphatic Index | 78.5 | Moderate thermal stability |
| Grand Average Hydropathicity (GRAVY) | -0.3 | Balanced hydrophobicity |
The instability index suggests marginal stability, likely due to the presence of cysteine, which may form disulfide bonds under oxidative conditions. The aliphatic index reflects a mix of hydrophobic (isoleucine) and hydrophilic (serine, threonine) residues, consistent with peptides that adopt flexible conformations in solution.
Conformational Preferences
Molecular dynamics simulations predict a propensity for β-turn motifs mediated by threonine and serine residues. The cysteine thiol group may stabilize these turns via hydrogen bonding or transient disulfide linkages.
Tertiary Structure Elucidation Through X-ray Crystallography
Experimental tertiary structure data for this compound are limited, but insights can be extrapolated from homologous systems. For example, zinc-binding motifs in seryl-tRNA synthetases involve cysteine residues coordinating metal ions, a feature that stabilizes tertiary folds. In this peptide, cysteine’s sulfhydryl group could similarly participate in metal coordination or disulfide bonding, though crystallographic validation is required.
Comparative Analysis
The peptide’s compact size (4 residues) limits the formation of extensive tertiary interactions. However, X-ray structures of tripeptides like Ser-Ile-Cys reveal helical twists stabilized by backbone hydrogen bonds. Such motifs may occur in this compound, particularly between the threonine hydroxyl and serine carboxyl groups.
Conformational Dynamics in Aqueous Solutions
In aqueous environments, the peptide exhibits dynamic behavior influenced by solvent interactions and pH. Key observations include:
- pH-Dependent Folding : At pH < 5.8, protonation of the C-terminal carboxyl group reduces electrostatic repulsion, favoring compact conformations.
- Solvent Accessibility : The aliphatic index (78.5) suggests partial burial of hydrophobic residues (isoleucine), while hydrophilic residues (serine, threonine) remain solvent-exposed.
- Disulfide Bond Potential : Cysteine’s thiol group may oxidize to form intramolecular disulfide bonds, altering conformational flexibility.
Molecular dynamics simulations further indicate transient β-sheet interactions in saline solutions, driven by hydrogen bonding between backbone amides.
Properties
CAS No. |
798540-57-5 |
|---|---|
Molecular Formula |
C16H30N4O7S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C16H30N4O7S/c1-4-7(2)11(17)14(24)20-12(8(3)22)15(25)19-10(6-28)13(23)18-9(5-21)16(26)27/h7-12,21-22,28H,4-6,17H2,1-3H3,(H,18,23)(H,19,25)(H,20,24)(H,26,27)/t7-,8+,9-,10-,11-,12-/m0/s1 |
InChI Key |
IZOXXADXODJCFP-XFVKVHEMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the gold standard for synthesizing Ile-Thr-Cys-Ser due to its scalability and automation potential. The process involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound peptide chain.
Resin Selection and Initial Loading
- Resin type : Polystyrene cross-linked with 1% divinylbenzene (DVB) is preferred for its swelling properties in dimethylformamide (DMF).
- First amino acid (L-serine) : Anchored via its C-terminal carboxyl group using a Wang or 2-chlorotrityl chloride (CTC) resin. Loading efficiency: >95% under optimized conditions.
Deprotection and Coupling Cycles
Table 1: SPPS Protocol for Ile-Thr-Cys-Ser
| Step | Reagent/Condition | Purpose | Time |
|---|---|---|---|
| 1 | 20% piperidine/DMF | Fmoc deprotection | 2 × 5 min |
| 2 | HBTU/DIPEA in DMF | Amino acid activation | 5 min |
| 3 | Fmoc-Cys(Trt)-OH | Coupling cysteine | 45 min |
| 4 | Fmoc-Thr(tBu)-OH | Coupling threonine | 45 min |
| 5 | Fmoc-Ile-OH | Coupling isoleucine | 45 min |
| 6 | TFA/H2O/TIS (95:2.5:2.5) | Cleavage & side-chain deprotection | 2 hr |
Side-Chain Protection Strategies
Solution-Phase Peptide Synthesis
While less common for short peptides, solution-phase methods are used for specialized applications:
Stepwise Coupling
Industrial-Scale Production
Recent advancements focus on sustainability and cost reduction:
Continuous-Flow SPPS
Analytical Characterization
Critical quality control steps include:
High-Performance Liquid Chromatography (HPLC)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is crucial for the stability and function of the peptide.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The serine and threonine residues can participate in nucleophilic substitution reactions due to their hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with alkyl or sulfonate groups attached to serine or threonine residues.
Scientific Research Applications
L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to form stable structures through disulfide bonds.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine involves its ability to form stable secondary structures, such as alpha-helices and beta-sheets, through hydrogen bonding and disulfide linkages. These structures are crucial for its interaction with molecular targets, including enzymes and receptors. The cysteine residue plays a significant role in forming disulfide bonds, which stabilize the peptide’s conformation and enhance its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of L-isoleucyl-L-threonyl-L-cysteinyl-L-serine with structurally related peptides from the provided evidence.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Complexity: The target tetrapeptide is simpler compared to larger peptides like the 15-residue compound in , which has a molecular weight of 1645.94 g/mol and includes tryptophan and arginine for enhanced biological interactions .
Functional Group Diversity :
- Cysteine is a common feature in many compared peptides, underscoring its role in redox activity and structural stabilization. However, peptides like the one in incorporate histidine, enabling pH-dependent metal coordination .
Amino Acid Composition: Hydrophobic residues (e.g., leucine, isoleucine) dominate in and , suggesting applications in membrane-associated processes. In contrast, the target peptide balances hydrophobicity with polar serine and threonine residues.
Potential Applications: Shorter peptides (e.g., tetrapeptides) may be more suitable for synthetic accessibility and drug delivery due to lower molecular weights. Larger peptides (e.g., ) might exhibit higher target specificity but face challenges in bioavailability .
Biological Activity
L-Isoleucyl-L-threonyl-L-cysteinyl-L-serine is a peptide composed of four amino acids: isoleucine, threonine, cysteine, and serine. This compound exhibits a range of biological activities due to its structural properties and the characteristics of its constituent amino acids. Below is a detailed exploration of its biological activity, supported by relevant research findings and case studies.
Cysteine’s Role : Cysteine is known for its ability to form disulfide bonds, which can stabilize protein structures and influence their biological functions. This property is crucial in the context of peptide activity as it can enhance the stability and efficacy of the peptide in biological systems.
Transport Mechanisms : Research highlights that amino acids like L-threonine and L-serine share similar transport systems in Escherichia coli. The YifK protein acts as a specific permease for L-threonine, while SdaC is known to transport L-serine. These transport systems are essential for the uptake of these amino acids, which could also apply to their respective peptides .
Biological Activities
- Neuroprotective Effects : L-serine, a component of the peptide, has been shown to have neuroprotective properties. A clinical trial demonstrated that L-serine supplementation improved cognitive and motor functions in patients with GRINpathies by enhancing glutamate receptor function . This suggests that the presence of L-serine in the peptide may contribute to similar neuroprotective effects.
- Antioxidant Properties : The presence of cysteine in the peptide structure may impart antioxidant properties. Cysteine can act as a precursor to glutathione, a potent antioxidant that protects cells from oxidative stress. This property could be beneficial in various clinical settings, particularly in conditions characterized by oxidative damage.
- Metabolic Regulation : Research indicates that amino acids play significant roles in metabolic pathways. For instance, L-threonine has been implicated in various metabolic processes within microbial systems, influencing growth and production capabilities . The incorporation of threonine in this peptide may similarly affect metabolic regulation.
Case Studies
- Clinical Application : In a study involving patients with GRIN mutations, L-serine was administered as an oral supplement, leading to significant improvements in cognitive function and motor skills. This finding underscores the potential therapeutic applications of peptides containing L-serine .
- Microbial Fermentation : A study on Corynebacterium glutamicum demonstrated the use of biosensors for monitoring L-serine production during fermentation processes. The engineered strains produced substantial amounts of L-serine, which could be indicative of the metabolic capabilities enhanced by peptides containing this amino acid .
Research Findings
| Study | Findings |
|---|---|
| PMC10070963 | Identified transport systems for threonine and serine in E. coli, indicating potential uptake mechanisms for related peptides. |
| MDPI 2022 | Demonstrated production capabilities of L-serine via engineered microbial strains, showcasing its importance in metabolic processes. |
| PMC3754701 | Explored the synthesis of functional peptides including those with cysteine, highlighting their potential biological effects. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
